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Compound of Interest

Compound Name: Itraconazole, (S)-(-)-

Cat. No.: B13580542

A comprehensive comparison of the antifungal efficacy of itraconazole stereoisomers reveals
significant variations based on their absolute stereochemistry. Itraconazole, a widely used
triazole antifungal agent, possesses three chiral centers, giving rise to eight distinct
stereoisomers. The commercially available formulation is a racemic mixture of four cis-
diastereomers. This guide delves into the antifungal potency of the individual stereocisomers,
providing researchers, scientists, and drug development professionals with a detailed analysis
supported by experimental data.

Unraveling the Stereochemistry of Itraconazole

The eight stereoisomers of itraconazole are classified based on the configuration (R or S) at
three chiral centers (C2, C4, and C2'). Their antifungal activity is not uniform, with some
isomers exhibiting significantly higher potency than others. The designations (+) and (-) refer to
the dextrorotatory or levorotatory nature of the molecule, indicating the direction in which they
rotate plane-polarized light.

A pivotal study by Shi et al. successfully synthesized and characterized all eight stereocisomers,
determining both their optical rotation and their in vitro antifungal activity against a panel of
fungal strains.[1] This allows for a direct comparison of the efficacy of the dextrorotatory (+) and
levorotatory (-) isomers.

Comparative Antifungal Efficacy
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The antifungal efficacy of the eight stereoisomers of itraconazole was evaluated against five
different fungal strains: Candida albicans, Candida glabrata, Candida parapsilosis,
Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration
required to inhibit 80% of fungal growth (MIC80) was determined for each stereoisomer. The
results, summarized in the table below, demonstrate a clear structure-activity relationship.
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Data sourced from Shi et al. (2010).[1]

From the data, it is evident that the four cis-diastereomers (1a, 1b, 1c, 1d) and two of the trans-
diastereomers (1le, 1f) exhibit the highest antifungal potency across most of the tested strains.
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[1] Notably, the two trans-isomers 1g ((2R,4R,2'S)-(+)-Itraconazole) and 1h ((2R,4R,2'R)-(+)-
Itraconazole) are significantly less active.[1]

When comparing the most potent levorotatory isomer, 1e ((2S,4S,2’S)-(-)-Itraconazole) with an
optical rotation of -34.3, to the most potent dextrorotatory isomer, 1c ((2R,4S,2’'S)-(+)-
Itraconazole) with an optical rotation of +13.0, their antifungal activities are largely comparable
against C. albicans, C. glabrata, C. parapsilosis, and A. fumigatus. However, against C.
neoformans, the dextrorotatory isomer 1c is more potent (MIC80 of 0.03 pg/mL) than the
levorotatory isomer 1e (MIC80 of 0.125 pg/mL).[1]

Experimental Protocols

The determination of the antifungal efficacy of the itraconazole stereoisomers was conducted
using a standardized broth microdilution method.

Fungal Strains and Culture Conditions: The fungal strains used in the study included Candida
albicans (ATCC 90028), Candida glabrata (ATCC 90030), Candida parapsilosis (ATCC 22019),
Cryptococcus neoformans (ATCC 204092), and Aspergillus fumigatus (ATCC 204305). The
yeast strains were cultured in YPD medium, while the filamentous fungus A. fumigatus was
grown on Sabouraud dextrose agar.

Antifungal Susceptibility Testing: A broth microdilution assay was performed according to the
guidelines of the Clinical and Laboratory Standards Institute (CLSI). The stereoisomers of
itraconazole were dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions of
each compound were made in 96-well microtiter plates containing RPMI 1640 medium buffered
with MOPS. Fungal inocula were prepared and adjusted to a final concentration of 0.5 x 108 to
2.5 x 103 cells/mL for yeast and 0.4 x 104 to 5 x 10* CFU/mL for A. fumigatus. The plates were
incubated at 35°C for 24-48 hours. The MIC80 was determined as the lowest concentration of
the drug that caused an 80% reduction in turbidity compared to the growth in the control well,
as measured by a microplate reader at 600 nm.[1]

Mechanism of Action: Inhibition of Ergosterol
Biosynthesis

The primary mechanism of antifungal action for all itraconazole stereoisomers is the inhibition
of the fungal cytochrome P450 enzyme, lanosterol 14a-demethylase. This enzyme is a critical

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3165044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3165044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3165044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3165044/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13580542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

component of the ergosterol biosynthesis pathway. Ergosterol is an essential structural
component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

By inhibiting lanosterol 14a-demethylase, itraconazole disrupts the production of ergosterol.
This leads to the accumulation of toxic methylated sterol precursors and a depletion of
ergosterol in the fungal cell membrane. The altered membrane composition results in increased
permeability, leakage of essential cellular contents, and ultimately, the inhibition of fungal
growth and replication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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